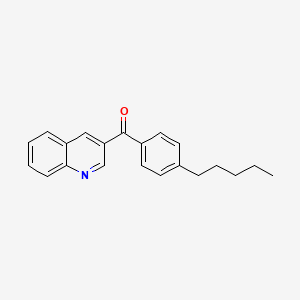

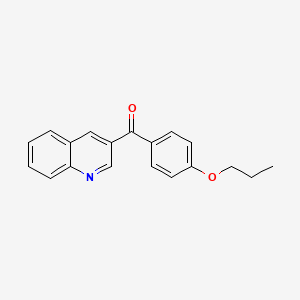

4-(4-Propoxybenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Properties

Quinoline derivatives, including 3-(4-Propoxybenzoyl)quinoline, have demonstrated promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, revealing inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Antimicrobial Activity

The quinoline scaffold exhibits broad-spectrum antimicrobial properties. Studies have explored the antibacterial and antifungal effects of 3-(4-Propoxybenzoyl)quinoline and its derivatives. These compounds may target essential microbial enzymes or disrupt membrane integrity, making them valuable candidates for combating infectious diseases .

Anti-Inflammatory Agents

Inflammation plays a crucial role in various diseases. Quinoline-based molecules, including our compound of interest, have been investigated for their anti-inflammatory potential. They may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines, making them attractive for drug development in inflammatory disorders .

Neuroprotective Effects

Quinolines have drawn attention in neuropharmacology due to their neuroprotective properties. Researchers have explored their ability to mitigate oxidative stress, inhibit neuroinflammation, and enhance neuronal survival. 3-(4-Propoxybenzoyl)quinoline could contribute to novel therapies for neurodegenerative conditions .

Antiviral Applications

Viruses pose significant global health challenges. Quinoline derivatives have been evaluated for their antiviral activity against various viruses, including HIV, influenza, and herpes simplex. These compounds may interfere with viral replication or entry, potentially leading to new antiviral drugs .

Metal Chelation and Coordination Chemistry

Quinolines exhibit metal-binding properties, making them relevant in coordination chemistry. Researchers have explored their ability to chelate metal ions, influence redox processes, and participate in catalytic reactions. 3-(4-Propoxybenzoyl)quinoline could find applications in materials science, catalysis, or environmental remediation .

作用機序

Target of Action

The primary targets of quinoline compounds, including 3-(4-Propoxybenzoyl)quinoline, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the DNA replication process, leading to bacterial cell death .

Biochemical Pathways

The action of quinolines affects the DNA supercoiling process, a critical pathway in bacterial DNA replication . By inhibiting gyrase and topoisomerase IV, quinolines prevent the unwinding and separation of DNA strands, thereby halting replication and leading to cell death .

Pharmacokinetics

The pharmacokinetics of quinolines can vary significantly depending on the specific compound and its chemical structure . .

Result of Action

The result of the action of 3-(4-Propoxybenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, the compound causes bacterial cell death, thereby exerting its antimicrobial effects .

特性

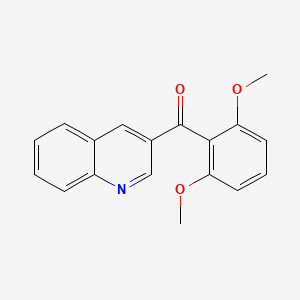

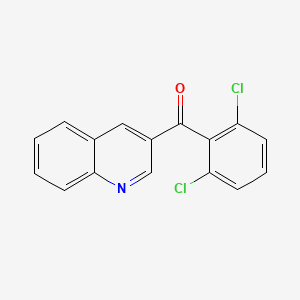

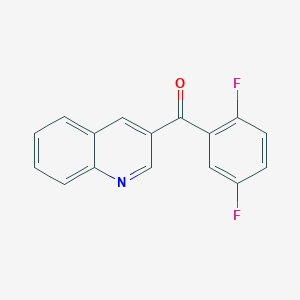

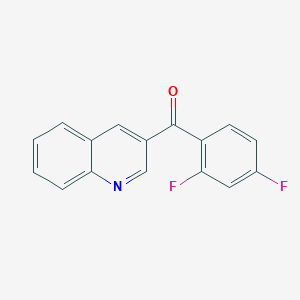

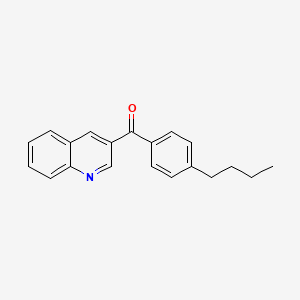

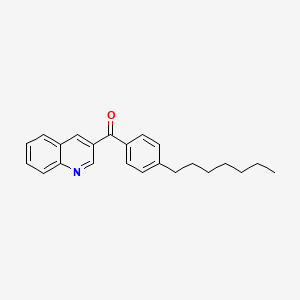

IUPAC Name |

(4-propoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-11-22-17-9-7-14(8-10-17)19(21)16-12-15-5-3-4-6-18(15)20-13-16/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVKXYIWLFOYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Propoxybenzoyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。